molecular formula C36H49N3O6 B556963 z-Trp(boc)-oh.dcha CAS No. 218938-57-9

z-Trp(boc)-oh.dcha

Cat. No. B556963
M. Wt: 619.8 g/mol
InChI Key: BUQVAJPBCWSLMH-FYZYNONXSA-N
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Description

Z-Trp(Boc)-OH.DCHA is a compound used in proteomics research . It is also known as Nα-Z-N(in)-Boc-L-tryptophan (dicyclohexylammonium) salt .


Synthesis Analysis

The synthesis of Z-Trp(Boc)-OH.DCHA involves the reaction of L-tryptophan with a reagent such as di-tert-butyl dicarbonate (Boc2O) or benzyloxycarbonyl chloride (Cbz-Cl) to form the corresponding protected amino acid, N-Boc-L-tryptophan or N-Cbz-L-tryptophan . This protected amino acid is then reacted with methyl chloroformate (MeOCOCl) .


Molecular Structure Analysis

The empirical formula of Z-Trp(Boc)-OH.DCHA is C24H26N2O6 · C12H23N . The molecular weight is 619.79 . The SMILES string representation is C1CCC(CC1)NC2CCCCC2.CC©©OC(=O)n3cc(CC@HOCc4ccccc4)C(O)=O)c5ccccc35 .


Physical And Chemical Properties Analysis

Z-Trp(Boc)-OH.DCHA is a solid compound . It should be stored at room temperature .

Scientific Research Applications

Peptide Synthesis and Purification

Z-Trp(boc)-oh.dcha, a protected form of tryptophan, is utilized in the field of peptide synthesis. A study by Wahlström & Undén (2009) highlighted a derivative, Fmoc-Trp(Boc-Nmbu)-OH, incorporated into peptide chains through solid-phase peptide synthesis (SPPS). This process involves acylation, hydrogenation, and cleaving with trifluoroacetic acid (TFA), ultimately resulting in peptides with enhanced solubility for better purification outcomes during High-Performance Liquid Chromatography (HPLC) (Wahlström & Undén, 2009).

Photocatalysis for Environmental Applications

Z-Trp(boc)-oh.dcha related compounds have been explored in photocatalysis, particularly for environmental remediation. The construction of heterostructures like Bi2O2CO3/Bi4O5Br2, functioning as direct Z-scheme photocatalysts, showcased enhanced photocatalytic activity. These structures are effective for applications like NOx removal, attributing their performance to improved charge separation efficiency and superior photocatalytic activity under certain conditions (Zhu et al., 2019). Similarly, the development of a BiFeO3-g-C3N4-WO3 Z-scheme heterojunction highlighted its success in photocatalysis, especially in hydrogen generation and pollutant degradation, under visible light irradiation (Ali et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, Z-TRP-OME, suggests that if inhaled, the person should be moved to fresh air. If not breathing, artificial respiration should be given . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Relevant Papers The relevant papers retrieved do not provide additional information on Z-Trp(Boc)-OH.DCHA .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQVAJPBCWSLMH-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

z-Trp(boc)-oh.dcha

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